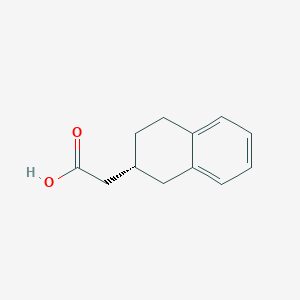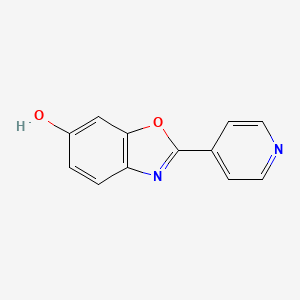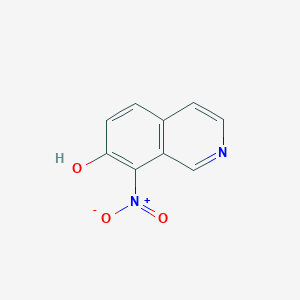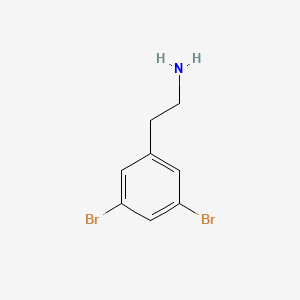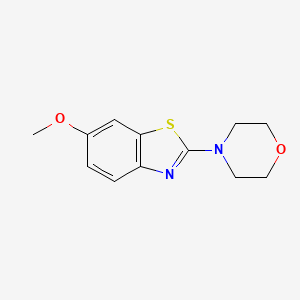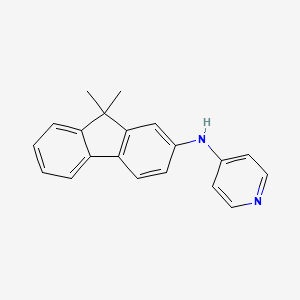
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is an organic compound that features a fluorene moiety substituted with a pyridinylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine typically involves the reaction of 9,9-dimethyl-9H-fluorene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethyl-9H-fluorene-2-boronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorene and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-dimethyl-9H-fluoren-2-ylamine: Lacks the pyridine moiety but shares the fluorene core.
9,9-dimethyl-9H-fluoren-2-yl-boronic acid: Contains a boronic acid group instead of the pyridine moiety.
Uniqueness
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is unique due to the combination of the fluorene and pyridine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C20H18N2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C20H18N2/c1-20(2)18-6-4-3-5-16(18)17-8-7-15(13-19(17)20)22-14-9-11-21-12-10-14/h3-13H,1-2H3,(H,21,22) |
InChI-Schlüssel |
TZXJWFONMVELPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


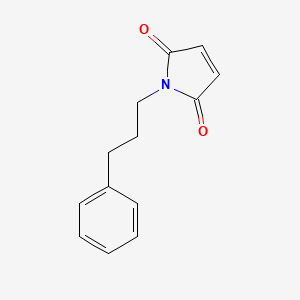
![1-[4-Phenyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B8487885.png)
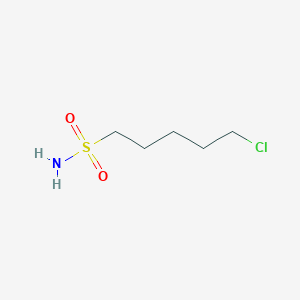
silane](/img/structure/B8487894.png)
![2,6,9,10,10-Pentamethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B8487900.png)
![4-[(S)-1-Hydroxy-2-bromoethyl]benzonitrile](/img/structure/B8487909.png)
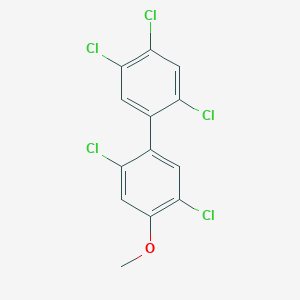
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)
